![molecular formula C12H20O3 B13496680 Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate](/img/structure/B13496680.png)
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with a tert-butyl group, two methyl groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
- Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate
- Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl and dimethyl substitutions provide steric hindrance, affecting its interactions with other molecules and making it a valuable compound for various applications .
Biological Activity
Tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS No. 1093076-46-0) is an organic compound with the molecular formula C12H20O3. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a tert-butyl ester group and a 4,4-dimethyl-2-oxo group. Its properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C12H20O3 |
Molecular Weight | 212.3 g/mol |
CAS Number | 1093076-46-0 |
LogP | 2.57 |
Polar Surface Area | 43 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Synthesis
The synthesis of this compound typically involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with tert-butyl alcohol under acidic conditions. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is usually conducted under reflux conditions for optimal yields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can engage in hydrogen bonding, influencing the activity of biological molecules. The tert-butyl ester enhances the compound's stability and lipophilicity, facilitating its transport across cell membranes.
Biological Activity
Research has indicated that this compound exhibits potential cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its antiproliferative activities, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values reported in the micromolar range, suggesting that the compound may serve as a lead candidate for further drug development .
Comparative Analysis
When compared to similar compounds like tert-butyl 2-oxocyclopentane-1-carboxylate, this compound demonstrates enhanced steric hindrance due to the additional methyl groups. This modification can influence reactivity and biological interactions significantly .
Comparison Table
Compound | IC50 (µM) against MCF-7 | Mechanism of Action |
---|---|---|
This compound | ~6.40 | Enzyme interaction via oxo group |
Tert-butyl 2-oxocyclopentane-1-carboxylate | ~10.00 | Similar mechanism but less potent |
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)15-10(14)8-6-12(4,5)7-9(8)13/h8H,6-7H2,1-5H3 |
InChI Key |
CJTBPCDVSFOXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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